molecular formula C19H20N4O3S2 B3924999 N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea

N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea

Cat. No. B3924999
M. Wt: 416.5 g/mol
InChI Key: BDFGFHCXEMJHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea, also known as PETT, is a chemical compound that has been widely studied in scientific research. PETT belongs to the class of thiadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit bacterial growth by disrupting the bacterial cell wall and membrane. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce blood glucose levels by enhancing insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea has several advantages for lab experiments. This compound is easy to synthesize and can be obtained in high yield. This compound has shown potent biological activities at low concentrations, which makes it an attractive candidate for further studies. This compound has also been found to have low toxicity in animal models. However, the limitations of this compound include its poor solubility in water, which makes it difficult to administer in vivo. This compound also requires further studies to determine its pharmacokinetics and pharmacodynamics in animal models.

Future Directions

There are several future directions for N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea research. This compound can be further optimized to improve its solubility and bioavailability. This compound can also be modified to enhance its selectivity and potency towards specific molecular targets. This compound can be evaluated in animal models for its pharmacokinetics and pharmacodynamics. This compound can also be tested in combination with other drugs to enhance its efficacy and reduce toxicity. This compound can be further explored for its potential in other biological activities such as antiviral and antifungal. Overall, this compound has shown promising results in various biological activities and warrants further studies for its potential therapeutic applications.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea has been extensively studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic. This compound has shown potent antibacterial activity against various gram-positive and gram-negative bacteria. This compound has also exhibited significant anticancer activity against different cancer cell lines. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also shown promising results in reducing blood glucose levels in diabetic animal models.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-2-25-16-10-8-14(9-11-16)20-17(24)21-18-22-23-19(28-18)27-13-12-26-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFGFHCXEMJHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.